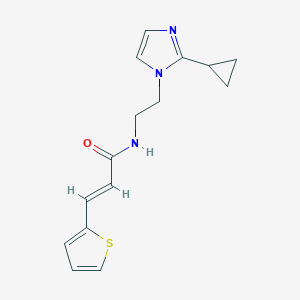
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide binds to the adenosine A2A receptor, which is expressed on immune cells in the tumor microenvironment. By inhibiting the receptor's activity, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide enhances the anti-tumor immune response by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive cells, such as regulatory T cells and myeloid-derived suppressor cells.
Biochemical and Physiological Effects:
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a significant impact on the tumor microenvironment. In preclinical studies, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to increase the infiltration of cytotoxic T cells, decrease the presence of immunosuppressive cells, and reduce tumor growth. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to enhance the efficacy of other cancer therapies, such as anti-PD-1 antibodies.
実験室実験の利点と制限
One of the main advantages of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its potential as a cancer therapy. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. However, one limitation of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its specificity for the adenosine A2A receptor. While this specificity is desirable for its anti-tumor effects, it may limit its potential use in other applications.
将来の方向性
There are several future directions for research on (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of focus is the development of new combination therapies that incorporate (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of focus is the identification of biomarkers that can be used to predict patient response to (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Additionally, further studies are needed to evaluate the safety and efficacy of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide in humans, particularly in combination with other cancer therapies. Finally, there is a need for the development of new inhibitors that target other adenosine receptors, which may have therapeutic applications in other diseases.
合成法
The synthesis of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves a multi-step process that includes the reaction of 2-cyclopropyl-1H-imidazole with 2-bromoethanol to form 2-(2-cyclopropyl-1H-imidazol-1-yl)ethanol. The resulting compound is then reacted with 3-(thiophen-2-yl)acryloyl chloride to form (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
科学的研究の応用
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor is known to play a critical role in the tumor microenvironment, and (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the receptor's activity, leading to enhanced anti-tumor immune responses. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been studied in combination with other cancer therapies, such as anti-PD-1 antibodies, and has shown promising results in preclinical studies.
特性
IUPAC Name |
(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(6-5-13-2-1-11-20-13)16-7-9-18-10-8-17-15(18)12-3-4-12/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJROSOQAYEKKK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2833377.png)


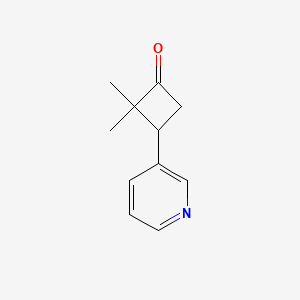

![8-bromo-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2833386.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2833390.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)
![2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2833394.png)
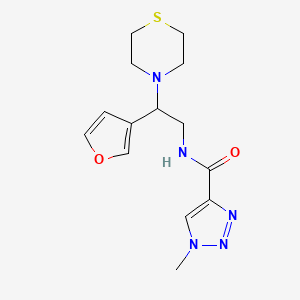
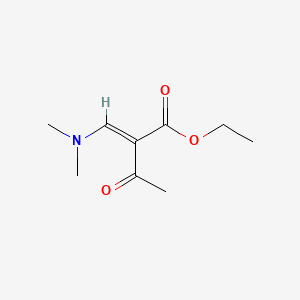
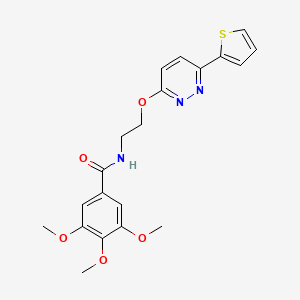
![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)